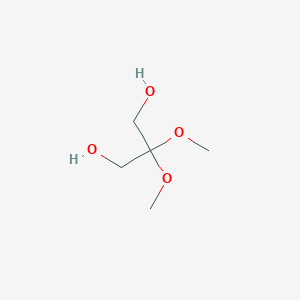

2,2-Dimethoxypropane-1,3-diol

Übersicht

Beschreibung

2,2-Dimethoxypropane-1,3-diol (CAS: 153214-82-5) is a synthetic organic compound featuring a propane-1,3-diol backbone with two methoxy groups (-OCH₃) attached to the central carbon. The compound is commercially available and primarily used in research and specialty chemical applications .

Vorbereitungsmethoden

Acid-Catalyzed Acetal Formation from Dihydroxyacetone (DHA)

The most well-documented synthesis of 2,2-dimethoxypropane-1,3-diol involves the acid-catalyzed acetal formation from dihydroxyacetone (DHA). DHA, a triose sugar existing predominantly as a cyclic dimer, undergoes reaction with methanol in the presence of an acid catalyst to replace its carbonyl group with two methoxy groups. This method, reported by Charmantray et al. , achieves an overall yield of 47% across four steps, with the initial acetalization being the key step.

Reaction Mechanism and Conditions

DHA reacts with methanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form this compound. The reaction proceeds via nucleophilic attack of methanol on the protonated carbonyl group, followed by elimination of water and formation of the acetal. Optimal conditions include:

-

Molar ratio : Excess methanol (5–10 equivalents) to drive the reaction to completion.

-

Catalyst : 0.1–1.0% w/w sulfuric acid.

-

Temperature : Reflux (65–70°C) for 4–6 hours.

The product is purified via vacuum distillation or column chromatography to remove unreacted DHA and byproducts.

Yield Optimization

Key factors influencing yield include:

-

Water removal : Azeotropic distillation with toluene or dichloromethane enhances acetal formation by shifting the equilibrium .

-

Catalyst selection : Ferric sulfate (Fe₂(SO₄)₃) has been reported as an alternative catalyst, offering milder conditions and reducing side reactions .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the primary method:

Challenges and Industrial Scalability

Byproduct Formation

Excessive methanol or prolonged reaction times may lead to over-acetalization or decomposition. Controlled addition of methanol and real-time monitoring (e.g., TLC or GC-MS) mitigate this issue .

Catalytic Efficiency

Heterogeneous catalysts like Fe₂(SO₄)₃ offer recyclability, reducing waste in industrial settings. Patent literature notes the use of NaH in toluene for related acetalizations, though this approach is less common for this compound.

Analyse Chemischer Reaktionen

Acetal Formation with 1,3-Diols

DMP reacts with 1,3-diols under acidic conditions to form cyclic acetals, enabling stereochemical control in organic synthesis. For example:

-

1,3-syn-Diols react irreversibly with DMP to yield syn-acetals with >20:1 selectivity. This is attributed to the chair conformation stabilization of syn-products (e.g., 4a in Scheme 2 of ).

-

1,3-anti-Diols show no reactivity under similar conditions due to unfavorable twist-boat conformations (e.g., 8a in ).

Key Data:

| Substrate Type | Product | Yield (%) | Selectivity (syn:anti) |

|---|---|---|---|

| 1,3-syn-diol | 4a | 65–95 | >20:1 |

| 1,3-anti-diol | No reaction | — | — |

Transacetalization Reactions

DMP facilitates transacetalization with glycerol to produce solketal (2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane), a biofuel additive. Zeolites like HZSM-5 catalyze this reaction under mild conditions (25°C, 1 h), achieving 96–97% glycerol conversion and 97% solketal selectivity .

Reaction Pathway:

Reagent in Stereoselective Syntheses

Rhenium-catalyzed allylic alcohol transposition using DMP converts diols into 2-methyl-1,3-syn-diol acetals. For instance:

-

Diol 1a reacts with DMP and Re₂O₇ to form acetal 4a in 95% yield with >20:1 syn-selectivity .

-

Higher structural complexity in substrates (e.g., 4o–r ) retains excellent yields (64–82%) and selectivity .

Mechanistic Insight:

The reaction proceeds via reversible -allylic transposition, with DMP trapping the intermediate diol as a stable acetal. Water removal shifts equilibrium toward product formation .

Role in Protecting-Group Chemistry

DMP serves as a water scavenger and protecting-group reagent:

-

Esterification : DMP removes water during methyl ester synthesis of amino acids and fatty acids .

-

Isopropylidene Derivatives : DMP and TsOH protect trans-diequatorial diols in sugars (e.g., methyl 4,6-O-isopropylidene-glucoside) .

Reaction with Nucleophiles

DMP reacts with alkali metals, nitrides, or reducing agents to release toxic gases (e.g., HBr). It also initiates polymerization of isocyanates and epoxides .

Hydrolysis and Stability

DMP hydrolyzes in acidic/basic media to form acetone and methanol:

This reaction is quantitative, enabling precise water quantification (ΔrH° = 20.43 kJ/mol) .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Acetal Formation

2,2-Dimethoxypropane-1,3-diol is primarily utilized as a reagent for the formation of acetals. It reacts with alcohols in the presence of acid catalysts to form acetals, effectively protecting hydroxyl groups during multi-step synthesis processes. This protection strategy allows for selective reactions at other functional groups without affecting the alcohol group, which can be regenerated through hydrolysis .

Synthesis of Diols and Isopropylidene Derivatives

This compound serves as an acetonating agent for the preparation of 1,2-diols and isopropylidene derivatives of sugars and nucleosides. For instance, it has been used in the synthesis of dihydroxyacetone phosphate through enzymatic desymmetrization . The efficiency of this compound in these reactions is attributed to its ability to act as a water scavenger, promoting equilibrium shifts towards product formation .

Pharmaceutical Applications

Intermediate in Vitamin Synthesis

In the pharmaceutical industry, this compound is an important intermediate in the synthesis of vitamins such as Vitamin E and Vitamin A. It plays a crucial role in the production of various carotenoids including astaxanthin . The compound's reactivity allows it to facilitate complex synthetic pathways essential for creating these vital nutrients.

Dehydrating Agent

The compound is also recognized for its dehydrating properties. In histology, it is employed more efficiently than ethanol for the dehydration of biological tissues . This application is particularly valuable in preparing samples for scanning electron microscopy (SEM), where rapid dehydration is necessary to preserve structural integrity.

Analytical Chemistry

Water Determination Method

A notable application of this compound is in analytical chemistry for determining water content in organic samples. The reaction between this compound and water produces acetone and methanol, allowing for precise quantification of water in coal samples using NMR spectroscopy . This method serves as an alternative to traditional techniques like Karl Fischer titration.

Agrochemicals

Intermediate for Insecticides and Fungicides

In agrochemistry, this compound acts as a valuable intermediate in the synthesis of insecticides and fungicides. Its chemical properties enable it to participate in reactions that yield effective agricultural chemicals .

Energy Storage

Additive in Lithium-Ion Batteries

Recent studies have indicated that this compound can enhance the performance of lithium-ion batteries when used as an additive in electrolytes at elevated temperatures (around 60 °C). Research shows that batteries containing this additive exhibit improved cyclic life and storage performance compared to those without it .

Data Summary

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Acetal formation | Protects hydroxyl groups; facilitates selective reactions |

| Pharmaceuticals | Intermediate for vitamins | Key role in synthesizing Vitamin E and carotenoids |

| Analytical Chemistry | Water determination method | Effective alternative to Karl Fischer method |

| Agrochemicals | Intermediate for insecticides | Valuable in producing effective agricultural chemicals |

| Energy Storage | Additive in lithium-ion batteries | Improves cyclic life and storage performance |

Case Studies

Case Study: Synthesis of Dihydroxyacetone Phosphate

In a study published by ResearchGate, researchers demonstrated an improved synthesis pathway for dihydroxyacetone phosphate via enzymatic desymmetrization using this compound. The study highlighted the efficiency and yield improvements attributed to this compound's unique properties .

Case Study: Transacetalization Reactions with Glycerol

Research conducted on transacetalization reactions involving glycerol and this compound showcased its catalytic capabilities. Using zeolite catalysts under mild conditions resulted in high conversion rates (96-97%) and selectivity towards desired products such as solketal .

Wirkmechanismus

The mechanism of action of 2,2-Dimethoxypropane-1,3-diol involves its ability to react with water and other nucleophiles. In water-sensitive reactions, it acts as a water scavenger, reacting with water to form acetone and methanol. This property is particularly useful in reactions where the presence of water can interfere with the desired outcome .

Vergleich Mit ähnlichen Verbindungen

The propane-1,3-diol scaffold is versatile, with substituents dictating functionality. Below is a detailed comparison of 2,2-Dimethoxypropane-1,3-diol with structurally related compounds:

Energetic Polymers and Explosives

2,2-Bis(azidomethyl)propane-1,3-diol (BAMP)

- Substituents : Two azidomethyl (-CH₂N₃) groups.

- Applications : Used in polyurethanes for explosives. Exhibits low friction sensitivity and reduced impact sensitivity compared to glycidyl azide polymer (GAP) .

- Key Properties : Forms oligomers with tunable molecular weights, enabling customization for safety and performance .

- 2,2-Dinitropropane-1,3-diol (DNPD) Substituents: Two nitro (-NO₂) groups. Applications: Similar to BAMP in polyurethane formulations. Key Properties: Lower electrostatic discharge sensitivity than GAP, making it suitable for stable energetic materials .

Comparison: Unlike BAMP and DNPD, this compound lacks explosive functional groups, suggesting non-energetic applications. Methoxy groups likely enhance solubility and reduce reactivity compared to azido/nitro substituents.

Lignin Biodegradation Model Compounds

- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol Substituents: Aryl groups with methoxy substituents. Applications: Model compound for lignin biodegradation studies. Metabolized by Pseudomonas acidovorans as a carbon source . Key Properties: Demonstrates bacterial degradation pathways relevant to lignin valorization .

Comparison : While sharing methoxy groups, the aryl-substituted diols are structurally bulkier and tailored for biodegradation research, unlike the simpler this compound.

Natural Product Derivatives

- 2-(4-Hydroxyphenyl)propane-1,3-diol and 2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol Substituents: Aromatic rings with hydroxyl/methoxy groups. Key Properties: Natural origin and phenolic moieties suggest roles in plant defense or medicinal chemistry .

Comparison : These diols highlight biological relevance, whereas this compound is synthetic and lacks aromaticity.

Industrial and Functional Diols

- 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) Substituents: Two methyl (-CH₃) groups. Applications: Key monomer in polyester and polyurethane resins. Key Properties: High thermal stability and resistance to hydrolysis due to steric hindrance .

- 2-Bromo-2-nitropropane-1,3-diol (Bronopol) Substituents: Bromo (-Br) and nitro (-NO₂) groups. Applications: Preservative in cosmetics and pharmaceuticals. Key Properties: Antimicrobial activity but associated with allergic reactions .

Comparison: Neopentyl glycol’s methyl groups enhance steric stability, while Bronopol’s halogen/nitro groups confer biocidal activity. This compound’s methoxy groups may offer intermediate polarity for solubility-driven applications.

Simpler Methoxy-Substituted Diols

- 2-Methoxypropane-1,3-diol Substituents: Single methoxy group. Applications: Potential solvent or intermediate. Key Properties: Reduced steric hindrance compared to the dimethoxy analog .

Comparison : The additional methoxy group in this compound likely increases hydrophilicity and boiling point.

Biologische Aktivität

2,2-Dimethoxypropane-1,3-diol is a compound of interest due to its potential biological activities. This article reviews the existing literature concerning its biological effects, synthesis methods, and applications in various fields, including pharmacology and organic chemistry.

This compound can be synthesized through various methods, often involving diol-acetal reactions. A notable synthesis method utilizes 2,2-dimethoxypropane as a solvent in reactions with alcohols under acidic conditions. This approach has been shown to yield high selectivity for the desired products while maintaining favorable reaction conditions .

Immunosuppressive Effects

Research indicates that compounds structurally related to this compound exhibit immunosuppressive properties. For instance, studies have demonstrated that certain derivatives can significantly reduce lymphocyte counts in rat models. The immunosuppressive activity is believed to be linked to the compound's ability to affect T-cell proliferation and function .

Table 1: Summary of Immunosuppressive Activity Studies

| Compound | Model Used | Effect on Lymphocytes | Reference |

|---|---|---|---|

| 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Rat skin allograft | Significant decrease | |

| This compound | In vitro assays | Moderate effect |

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability and targeting capabilities. The compound's ability to form stable conjugates with drugs has been explored in the context of antibody-drug conjugates (ADCs), which are designed for selective targeting of cancer cells .

Case Studies

Several case studies have highlighted the biological activity of this compound and its derivatives:

- Study on Lymphocyte Activity : A study demonstrated that derivatives of this compound significantly reduced T-cell proliferation in vitro. The mechanism was attributed to the modulation of signaling pathways involved in lymphocyte activation .

- Antibody-Drug Conjugate Development : Research focused on synthesizing ADCs using this compound as a linker showed promising results in enhancing drug delivery to tumor sites while minimizing systemic toxicity .

The immunosuppressive activity of this compound is thought to involve modulation of immune cell signaling pathways. Specifically, it may interfere with cytokine signaling and T-cell receptor activation pathways, leading to decreased lymphocyte activation and proliferation .

Q & A

Basic Research Questions

Q. What are the key identifiers and structural properties of 2,2-Dimethoxypropane-1,3-diol?

- Answer: The compound is identified by CAS No. 153214-82-5, with molecular formula C₅H₁₂O₄ and molecular weight 148.15 g/mol . Structural verification involves NMR (¹H/¹³C), FT-IR (to confirm hydroxyl and methoxy groups), and mass spectrometry (to validate molecular ion peaks). Cross-referencing with databases like PubChem ensures consistency with established spectral libraries .

Q. What safety protocols are critical when handling this compound?

- Answer: While direct toxicity data for this compound is limited, analogs like 2,2-dimethylpropane-1,3-diol (CAS 126-30-7) indicate mild skin irritation (OECD 404) and severe eye irritation (OECD 405). Use gloves, goggles, and fume hoods , and follow spill containment procedures. Consult Safety Data Sheets (SDS) for analogs to infer handling guidelines .

Q. How can researchers verify the purity of this compound?

- Answer: Employ HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity. Compare retention times against certified standards. Karl Fischer titration quantifies water content, critical for hygroscopic diols. For trace impurities, GC-MS with derivatization (e.g., silylation) enhances volatility and detection .

Advanced Research Questions

Q. How does purity grade (e.g., 98% vs. 99%) impact experimental outcomes in esterification reactions?

- Answer: Higher purity (≥99%) minimizes side reactions (e.g., cross-linking in polyester synthesis). Impurities like residual acids or alcohols can act as chain terminators. Validate purity via HPLC and adjust stoichiometry using the HORROR (HPLC-Observed Reactant Ratio Optimization Rule) to account for trace contaminants .

Q. What strategies mitigate by-product formation during derivatization of this compound?

- Answer: For brominated derivatives (e.g., 2,2-bis(bromomethyl)propane-1,3-diol), use controlled stoichiometry (1:2 molar ratio with HBr) and low-temperature conditions (−10°C) to suppress dibromination by-products. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound coordination complexes?

- Answer: Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and X-ray crystallography for absolute configuration. For ambiguous peaks, 2D-COSY and HSQC clarify coupling patterns. Cross-validate with computational methods (e.g., DFT -predicted chemical shifts) .

Q. What environmental persistence concerns arise from this compound degradation?

- Answer: Analogous to 2,2-bis(bromomethyl)propane-1,3-diol, this compound may exhibit high water solubility and slow hydrolysis under neutral pH. Assess biodegradation via OECD 301F (manometric respirometry) and photolysis using UV-Vis spectroscopy (λ = 254 nm). Monitor intermediates with LC-QTOF-MS .

Q. Methodological Notes

- Synthesis Optimization: For lab-scale production, use neat conditions (solvent-free) to enhance yield. Catalyze etherification with p-toluenesulfonic acid (0.5 mol%) under nitrogen .

- Data Triangulation: Combine HPLC, NMR, and elemental analysis to resolve structural ambiguities. For conflicting data, replicate experiments with isotopically labeled analogs (e.g., ¹³C-methoxy groups) .

Eigenschaften

IUPAC Name |

2,2-dimethoxypropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRZFKCRTXTLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456058 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153214-82-5 | |

| Record name | 2,2-dimethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.